molecular formula C9H19N B1251087 (+)-Dihydropinidine CAS No. 65266-41-3

(+)-Dihydropinidine

Cat. No. B1251087
CAS RN: 65266-41-3
M. Wt: 141.25 g/mol
InChI Key: BHBZNQCZKUGKCJ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-dihydropinidine is a citraconoyl group. It has a role as a metabolite.

Scientific Research Applications

Given the absence of direct references to "(+)-Dihydropinidine," here is a general insight based on the available information:

Dihydropyrimidinone and Dihydropyrimidine-Related Research

The search results highlight the significance of dihydropyrimidinones and dihydropyrimidine dehydrogenase (DPD) in the field of medicinal chemistry and pharmacology. Dihydropyrimidinones are noted for their wide range of therapeutic applications, including anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular activities. The importance of DPD, a key enzyme in the metabolism of pyrimidine-based chemotherapeutic drugs, underscores the critical role of pharmacogenetics in optimizing treatment regimens to reduce adverse effects and enhance therapeutic efficacy.

Pharmacogenetics and DPD in Chemotherapy

  • Studies have focused on the genetic and pharmacokinetic variability of DPD among individuals, which significantly impacts the metabolism of fluoropyrimidine drugs, influencing both their efficacy and toxicity. Pre-treatment screening for DPD activity is advocated to tailor chemotherapy doses, minimizing severe toxicities while maintaining therapeutic effectiveness (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).

Dihydropyrimidinones as a Promising Nucleus for Synthetic and Therapeutic Targets

  • The pharmacophore derived from dihydropyrimidinones, through multi-component reactions like the Biginelli reaction, showcases its vast biological profile and therapeutic potential. This underlines the role of dihydropyrimidinones in drug design and development, suggesting an area where "(+)-Dihydropinidine" might find relevance if explored further (Khasimbi, Ali, Manda, Sharma, Chauhan, & Wakode, 2020).

properties

CAS RN

65266-41-3

Product Name

(+)-Dihydropinidine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2R,6S)-2-methyl-6-propylpiperidine

InChI

InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1

InChI Key

BHBZNQCZKUGKCJ-BDAKNGLRSA-N

Isomeric SMILES

CCC[C@H]1CCC[C@H](N1)C

SMILES

CCCC1CCCC(N1)C

Canonical SMILES

CCCC1CCCC(N1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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